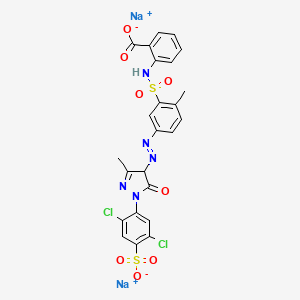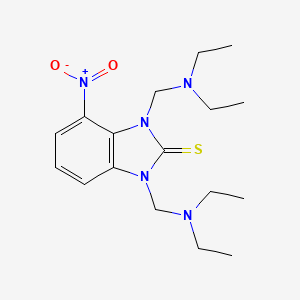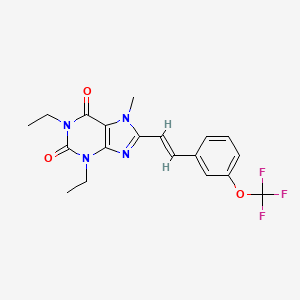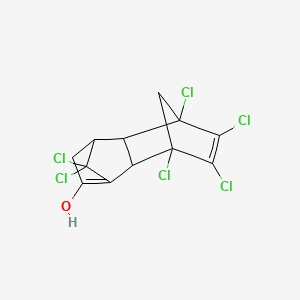
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide is a complex organic compound with a unique structure that includes a dibenzo-thiepin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dibenzo-thiepin core, followed by the introduction of the propionic acid S-oxide moiety. Common reagents used in these reactions include organolithium reagents, sulfur sources, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The aromatic rings in the dibenzo-thiepin core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(b,e)thiepin derivatives: These compounds share the dibenzo-thiepin core but differ in the functional groups attached to the core.
Propionic acid derivatives: These compounds have a similar propionic acid moiety but differ in the rest of the structure.
Uniqueness
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S-oxide is unique due to the combination of the dibenzo-thiepin core and the propionic acid S-oxide moiety This combination imparts specific chemical and biological properties that are not found in other similar compounds
Propiedades
Número CAS |
112930-62-8 |
|---|---|
Fórmula molecular |
C17H14O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(3E)-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-21(20)16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
Clave InChI |
VWBANXKHUKVTGM-NTEUORMPSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1=O |
SMILES canónico |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















